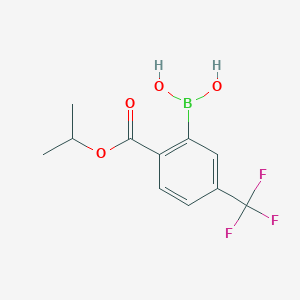
4-Trifluoromethyl-2-borono-benzoic acid isopropyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Trifluoromethyl-2-borono-benzoic acid isopropyl ester is a compound that belongs to the class of boronic esters. Boronic esters are widely used in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds. This compound is characterized by the presence of a trifluoromethyl group, a boronic acid moiety, and an isopropyl ester group, making it a versatile reagent in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Trifluoromethyl-2-borono-benzoic acid isopropyl ester typically involves the borylation of an aryl halide precursor. One common method is the Ir-catalyzed borylation of arenes, followed by oxidative cleavage of the pinacol boronates with sodium periodate (NaIO4) . The reaction conditions are generally mild and can be performed under ambient temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve large-scale borylation reactions using similar catalytic systems. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the recovery and recycling of boronic acid reagents can be implemented to reduce costs and improve sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
4-Trifluoromethyl-2-borono-benzoic acid isopropyl ester undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a radical approach.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Protodeboronation: Radical initiators (e.g., AIBN) and hydrogen donors (e.g., thiols) are used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are employed.
Major Products Formed
Suzuki–Miyaura Coupling: The major product is a biaryl compound.
Protodeboronation: The major product is the corresponding aryl compound.
Oxidation: The major product is the corresponding phenol.
Wissenschaftliche Forschungsanwendungen
4-Trifluoromethyl-2-borono-benzoic acid isopropyl ester has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Trifluoromethyl-2-borono-benzoic acid isopropyl ester in the Suzuki–Miyaura coupling reaction involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic ester transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium catalyst undergoes reductive elimination, releasing the biaryl product and regenerating the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
4-Trifluoromethyl-2-borono-benzoic acid isopropyl ester can be compared with other similar compounds, such as:
4-Fluoro-2-(trifluoromethyl)benzoic acid: This compound has a similar structure but lacks the boronic ester group.
4-Borono-2-(trifluoromethyl)benzoic acid: This compound is similar but does not have the isopropyl ester group.
The presence of the trifluoromethyl group and the boronic ester moiety in this compound makes it unique and highly versatile in various chemical transformations.
Eigenschaften
CAS-Nummer |
444993-18-4 |
|---|---|
Molekularformel |
C11H12BF3O4 |
Molekulargewicht |
276.02 g/mol |
IUPAC-Name |
[2-propan-2-yloxycarbonyl-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H12BF3O4/c1-6(2)19-10(16)8-4-3-7(11(13,14)15)5-9(8)12(17)18/h3-6,17-18H,1-2H3 |
InChI-Schlüssel |
JEMQZSPPQHETSR-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)C(=O)OC(C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


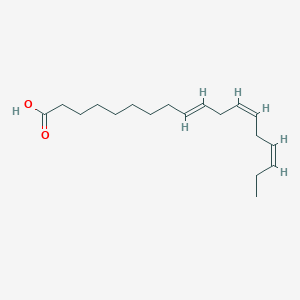
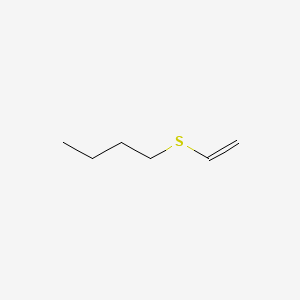
![N-(naphthalen-2-yl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14155018.png)
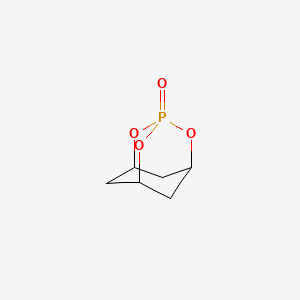
![1-Amino-7,8,8-trimethyl-5-morpholin-4-yl-6,9-dihydrothieno[2,3-c][2,7]naphthyridine-2-carbonitrile](/img/structure/B14155039.png)
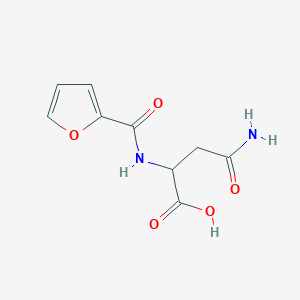
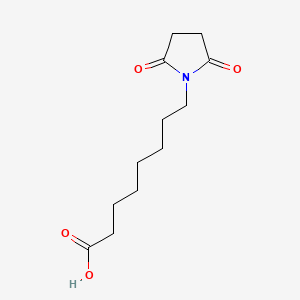
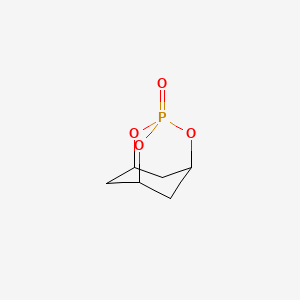
![3-[4-(Heptyloxy)phenyl]-5-(4-heptylphenyl)-1,2,4-oxadiazole](/img/structure/B14155067.png)
![Ethyl imidazo[2,1-b]-1,3,4-thiadiazole-6-acetate](/img/structure/B14155075.png)
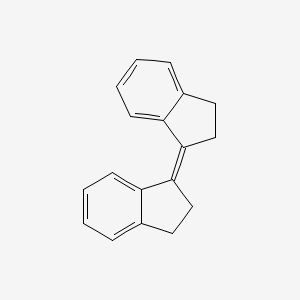
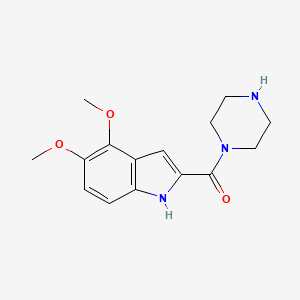
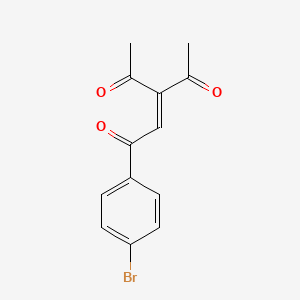
![1-(14h-Dibenzo[a,h]phenothiazin-14-yl)ethanone](/img/structure/B14155093.png)
